3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

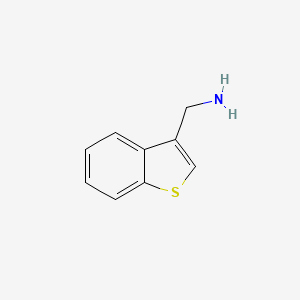

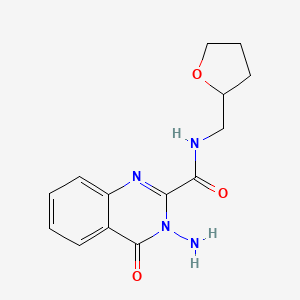

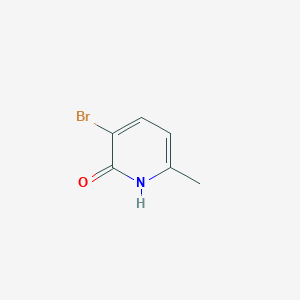

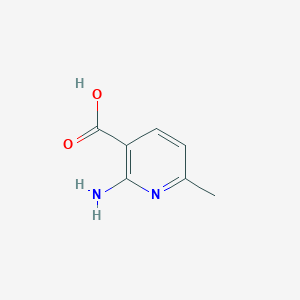

“3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” is a compound with the molecular formula C14H16N4O3 . It is a type of quinazoline, a class of organic compounds that are of considerable interest due to their diverse range of biological properties .

Molecular Structure Analysis

The molecular structure of “3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” can be found in various chemical databases . The compound has a complex structure that includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic and the other contains two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related data.Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are known for their potential in cancer treatment. Some derivatives have been approved for clinical use as antitumor agents, such as erlotinib and gefitinib . They work by inhibiting tyrosine kinase enzymes, which are often overactive in cancer cells.

Antimicrobial Properties

These compounds exhibit strong antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents . Their mechanism often involves interfering with the microbial cell’s DNA synthesis or metabolic pathways.

Antiviral Effects

Quinazoline derivatives have shown promise as antiviral agents, particularly against HIV. They can inhibit viral replication by targeting specific proteins essential for the virus’s life cycle .

Cardiovascular Applications

Some quinazoline derivatives act as vasodilators and antihypertensive agents, contributing to cardiovascular health by regulating blood pressure and improving blood flow .

CNS Activity

These compounds have central nervous system (CNS) effects, including anticonvulsant and sedative properties. They can modulate neurotransmitter activity, which is beneficial in treating conditions like epilepsy and anxiety .

Anti-inflammatory and Analgesic Effects

Due to their anti-inflammatory properties, quinazoline derivatives can be used to develop drugs that alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis .

Mechanism of Action

Target of Action

It’s known that quinazoline derivatives, which this compound is a part of, have been extensively studied for their diverse biological activities . They are considered important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds .

Mode of Action

The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that quinazoline derivatives can interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The molecular weight of this compound is 238286 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Many derivatives of quinazoline have been reported to have diverse biological activities , suggesting that this compound may also have significant biological effects.

properties

IUPAC Name |

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBOACMCUBSMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380246 |

Source

|

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646497-34-9 |

Source

|

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)